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molecular formula C8H11NO4 B1395590 Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 21472-88-8

Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No. B1395590
M. Wt: 185.18 g/mol
InChI Key: ZEAWXPIFCQTOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993557B2

Procedure details

To a solution of Intermediate 1A (20 g) in xylene (400 mL) was added 10% Pd/C (4 g). The mixture was heated at 130° C. for 24 h. The reaction was filtered through a pad of Celite®. Methanol was used for filtration and washing. The filtrate was concentrated and the residue was purified by ISCO flash chromatography (silica gel, 0-100% EtOAc/hexane) to give Intermediate 1B (15 g, 80% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[NH:6][CH2:5][CH2:4][C:3]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]>C1(C)C(C)=CC=CC=1.[Pd]>[OH:1][C:2]1[C:7](=[O:8])[NH:6][CH:5]=[CH:4][C:3]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(CCNC1=O)C(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of Celite®
FILTRATION
Type
FILTRATION
Details
Methanol was used for filtration
WASH
Type
WASH
Details
washing
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by ISCO flash chromatography (silica gel, 0-100% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(NC=CC1C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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